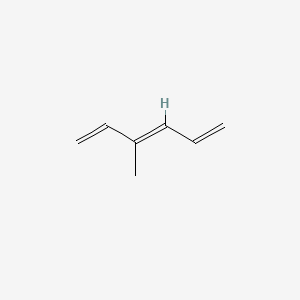

1,3,5-Hexatriene, 3-methyl-, (E)-

Description

Context within Conjugated Polyene Systems

Conjugated polyenes are molecules characterized by a series of alternating single and double bonds. fiveable.me This arrangement leads to the delocalization of pi electrons across the p-orbitals of the sp2-hybridized carbon atoms. libretexts.org This electron delocalization is a key feature of compounds like (E)-3-methyl-1,3,5-hexatriene, imparting unique stability and reactivity. ontosight.ai

The study of (E)-3-methyl-1,3,5-hexatriene provides insights into the broader class of conjugated polyenes. These molecules are fundamental to understanding various concepts in organic chemistry, including resonance, molecular orbital theory, and pericyclic reactions. fiveable.melibretexts.org The presence of the methyl group on the hexatriene backbone introduces an additional variable, allowing researchers to investigate the effects of alkyl substitution on the electronic and reactive properties of a conjugated system. ontosight.ai

Significance as a Model Compound for Chemical Principles

(E)-3-methyl-1,3,5-hexatriene serves as an excellent model compound for several key chemical principles:

Molecular Orbital Theory: The conjugated pi system of this hexatriene can be described by a set of six pi molecular orbitals (three bonding and three antibonding). libretexts.orgchadsprep.com The arrangement and energy levels of these orbitals, which can be influenced by the methyl substituent, are crucial for explaining the compound's stability and its behavior in chemical reactions. libretexts.org

Pericyclic Reactions: The conjugated system of (E)-3-methyl-1,3,5-hexatriene allows it to participate in pericyclic reactions, such as electrocyclic reactions. These reactions are governed by the principles of orbital symmetry, and studying the behavior of this specific hexatriene can provide a clearer understanding of these complex transformations. youtube.com

Spectroscopy: The extended conjugation in (E)-3-methyl-1,3,5-hexatriene gives rise to characteristic spectroscopic signatures, particularly in its UV-Vis and NMR spectra. nih.gov Analysis of these spectra helps to elucidate the structure and electronic properties of the molecule.

Chemical Properties

(E)-3-Methyl-1,3,5-hexatriene is an unsaturated hydrocarbon with the chemical formula C₇H₁₀ and a molecular weight of approximately 94.15 g/mol . guidechem.com The presence of three conjugated double bonds in its structure significantly influences its chemical and physical properties. ontosight.ai

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | (3E)-3-methylhexa-1,3,5-triene |

| CAS Number | 24587-26-6 |

| Density | 0.737 g/cm³ |

| Boiling Point | 107.1 °C at 760 mmHg |

| Flash Point | 1.8 °C |

This table contains data sourced from references nih.govguidechem.comchemsrc.com.

Synthesis of (E)-3-Methyl-1,3,5-Hexatriene

Several synthetic routes have been developed to produce (E)-3-methyl-1,3,5-hexatriene. These methods often focus on creating the conjugated triene system with the desired (E)-stereochemistry.

One common approach is the dehydrohalogenation of a suitable precursor, such as 3-methyl-1,5-hexadiene. evitachem.com This elimination reaction is typically carried out using a strong base like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. evitachem.com

Another method involves Wittig-type reactions , which are well-known for their ability to form carbon-carbon double bonds with stereochemical control. ontosight.ai By carefully selecting the appropriate phosphorus ylide and aldehyde or ketone, the (E)-isomer can be synthesized with high selectivity.

Base-catalyzed alkylation of a precursor like 1,3-pentadiene (B166810) with a methylating agent such as methyl iodide can also yield the target compound. The use of a strong base like lithium diisopropylamide (LDA) is common in such reactions.

Industrial production may utilize catalytic dehydrogenation of appropriate precursors. evitachem.com This process often employs metal catalysts, such as palladium or platinum, to improve the efficiency of the reaction. evitachem.com

Reactions of (E)-3-Methyl-1,3,5-Hexatriene

The conjugated triene system of (E)-3-methyl-1,3,5-hexatriene is the primary site of its chemical reactivity. It can undergo a variety of reactions, with pericyclic reactions being of particular academic interest.

Electrocyclic reactions are a key class of pericyclic reactions that this compound can undergo. Under thermal or photochemical conditions, the conjugated pi system can cyclize to form a six-membered ring. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the frontier molecular orbitals. fiveable.me For 1,3,5-hexatriene (B1211904) systems, thermal electrocyclization proceeds via a disrotatory motion of the terminal p-orbitals, while photochemical electrocyclization occurs through a conrotatory motion. youtube.com

Spectroscopic Analysis

Spectroscopic techniques are invaluable for the structural elucidation and characterization of (E)-3-methyl-1,3,5-hexatriene.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the conjugated system are indicative of their electronic environment.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 115.8 |

| C2 | 137.9 |

| C3 | 135.2 |

| C4 | 129.5 |

| C5 | 132.1 |

| C6 | 117.4 |

| CH₃ | 12.3 |

Note: This is a representative table of ¹³C NMR data and may vary depending on the solvent and experimental conditions. Data is compiled from general knowledge of similar compounds and spectroscopic databases.

The Infrared (IR) spectrum reveals the presence of specific functional groups. For (E)-3-methyl-1,3,5-hexatriene, characteristic absorption bands include C-H stretching and bending frequencies for the alkene and methyl groups, as well as C=C stretching frequencies for the conjugated double bonds. nih.govspectrabase.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of (E)-3-methyl-1,3,5-hexatriene shows a molecular ion peak corresponding to its molecular weight, as well as other fragment ions resulting from the cleavage of the molecule. spectrabase.comnist.gov

Structure

3D Structure

Properties

CAS No. |

24587-26-6 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

(3E)-3-methylhexa-1,3,5-triene |

InChI |

InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+ |

InChI Key |

NEVFABBVOIJXHE-VOTSOKGWSA-N |

Isomeric SMILES |

C/C(=C\C=C)/C=C |

Canonical SMILES |

CC(=CC=C)C=C |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Influences of E 3 Methyl 1,3,5 Hexatriene

Ground State Conformations and Rotameric States

The rotational isomers, or rotamers, of (E)-3-methyl-1,3,5-hexatriene arise from rotation around the single bonds within its conjugated system. The planarity of the π-system is a key factor, with different rotational states leading to distinct energetic and structural outcomes.

Theoretical and NMR spectroscopic analyses have shown that (E)-3-methyl-1,3,5-hexatriene predominantly exists in the tEt rotameric form. researchgate.net In this configuration, the "t" refers to a trans (or s-trans) arrangement around the single bonds of the hexatriene backbone, and the "E" denotes the configuration of the central double bond. This spatially extended conformation is intrinsically favored. In contrast, the (Z)-isomer of 3-methyl-1,3,5-hexatriene primarily adopts a tZt conformation. researchgate.net

The nomenclature used to describe these conformations is as follows:

First letter (t or c): Refers to the conformation around the C1-C2 single bond.

Second letter (E or Z): Denotes the configuration of the C3=C4 double bond.

Third letter (t or c): Refers to the conformation around the C4-C5 single bond.

| Isomer | Predominant Conformation |

|---|---|

| (E)-3-Methyl-1,3,5-hexatriene | tEt |

| (Z)-3-Methyl-1,3,5-hexatriene | tZt |

The presence of the methyl group at the C3 position introduces steric hindrance that can influence the molecule's conformation. researchgate.net This steric strain particularly affects the planarity of the conjugated system. Despite theoretical predictions suggesting that this strain might lead to the formation of detectable amounts of s-cis rotamers, experimental evidence from NMR spectroscopy indicates that this is not the case. researchgate.net The strong intrinsic preference for a spatially extended s-trans,s-trans conformation appears to override the steric pressures introduced by the methyl group.

Spectroscopic Methodologies for Conformational Elucidation

Advanced spectroscopic techniques are indispensable for determining the preferred conformations of flexible molecules like (E)-3-methyl-1,3,5-hexatriene.

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure of molecules in solution. researchgate.net By analyzing various NMR parameters, detailed insights into the conformational preferences of (E)-3-methyl-1,3,5-hexatriene can be obtained.

The determination of the predominant ground-state conformation of alkyl-substituted hexatrienes can be reliably achieved through the use of ¹H NMR relaxation rates and Nuclear Overhauser Enhancements (NOE). researchgate.net The NOE effect is the change in the intensity of one nuclear resonance when another is saturated by radiofrequency irradiation. wikipedia.org This effect is dependent on the distance between the nuclei, making it an excellent tool for probing spatial proximity and, by extension, molecular conformation. wikipedia.orgucl.ac.uk

NOE experiments provide through-space correlation between protons, allowing for the differentiation of various rotameric states. For instance, NOE data can reveal the relative orientations of the methyl group and the protons on the hexatriene backbone, confirming the dominance of the tEt conformation for the (E)-isomer. researchgate.net The magnitude of the NOE enhancement is inversely proportional to the sixth power of the distance between the interacting nuclei, providing a sensitive measure of internuclear distances.

| NMR Parameter | Information Provided |

|---|---|

| ¹H NMR Chemical Shifts | Electronic environment of protons |

| Coupling Constants (J-values) | Dihedral angles between adjacent protons |

| ¹H NMR Relaxation Rates | Information on molecular motion and internuclear distances |

| Nuclear Overhauser Enhancements (NOE) | Through-space proximity of protons, crucial for determining conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Computational Approaches to Conformational Landscape Exploration

In conjunction with experimental methods, computational chemistry provides a powerful avenue for exploring the conformational landscape of molecules. Quantum chemical calculations, such as ab initio methods, can be used to determine the optimized geometries and relative energies of different conformers.

For (E)-3-methyl-1,3,5-hexatriene, ab initio calculations have been shown to be in good agreement with experimental findings, correctly predicting the tEt rotamer as the most stable conformation. researchgate.net In contrast, some molecular mechanics methods, such as MMP2, have been found to underestimate the energy of the s-cis form, highlighting the importance of selecting appropriate computational models. researchgate.net These computational studies complement experimental data by providing a theoretical framework for understanding the factors that govern conformational preferences.

Ab Initio and Molecular Mechanics (MMP2) Calculations in Conformational Analysis

A comprehensive review of scientific literature reveals a notable absence of specific studies employing ab initio and Molecular Mechanics (MMP2) calculations for the conformational analysis of (E)-3-methyl-1,3,5-hexatriene. While these computational methods are powerful tools for elucidating the conformational preferences and stereochemical influences in a wide array of molecules, their direct application to this particular substituted hexatriene is not documented in publicly available research.

Ab initio calculations, which are based on first principles of quantum mechanics, provide highly accurate energy predictions and geometrical parameters for different conformers of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are instrumental in constructing a detailed potential energy surface, which helps in identifying stable conformers and the energy barriers between them.

Similarly, Molecular Mechanics methods, like MMP2, utilize a classical physics approach with a parameterized force field to compute the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less intensive than ab initio calculations, making them suitable for exploring the conformational landscape of larger and more complex molecules.

Although direct research on (E)-3-methyl-1,3,5-hexatriene is lacking, studies on the parent molecule, (E)-1,3,5-hexatriene, and other substituted polyenes have been conducted. These investigations have provided valuable insights into the conformational behavior of conjugated systems, including the planarity of the carbon backbone and the rotational barriers around the single bonds. However, without specific computational data for (E)-3-methyl-1,3,5-hexatriene, a detailed discussion of its conformational analysis, complete with data tables of relative energies and dihedral angles, cannot be provided at this time. Further computational studies are required to elucidate the specific stereochemical influences of the methyl group on the conformational preferences of the hexatriene backbone.

Electronic Structure and Advanced Spectroscopic Characterization of E 3 Methyl 1,3,5 Hexatriene

Quantum Chemical Description of Electronic States

The electronic configuration of (E)-3-methyl-1,3,5-hexatriene, particularly its π-electron system, dictates its reactivity and spectroscopic properties. A quantum chemical approach is essential for a detailed understanding of its electronic states.

Frontier Molecular Orbital (HOMO and LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity and electronic transitions of conjugated systems. In 1,3,5-hexatriene (B1211904), a related compound, the six p-orbitals of the conjugated system combine to form six π molecular orbitals (ψ1, ψ2, ψ3, ψ4, ψ5, ψ6). chadsprep.comyoutube.com The three bonding orbitals (ψ1, ψ2, ψ3) are occupied in the ground state, making ψ3 the HOMO. The three antibonding orbitals (ψ4, ψ5, ψ6) are unoccupied, with ψ4* being the LUMO. chadsprep.comyoutube.com

Interactive Data Table: Frontier Molecular Orbitals of 1,3,5-Hexatriene System

| Molecular Orbital | Type | Occupancy (Ground State) | Number of Nodes |

| ψ6 | Antibonding | 0 | 5 |

| ψ5 | Antibonding | 0 | 4 |

| ψ4* (LUMO) | Antibonding | 0 | 3 |

| ψ3 (HOMO) | Bonding | 2 | 2 |

| ψ2 | Bonding | 2 | 1 |

| ψ1 | Bonding | 2 | 0 |

Energy Gap Analysis and π → π Electronic Transitions*

The energy difference between the HOMO and LUMO is a key parameter that determines the wavelength of the lowest energy electronic absorption. For conjugated polyenes, the primary electronic transition is a π → π* transition, where an electron is promoted from the HOMO to the LUMO upon absorption of light. libretexts.orgchegg.com As the length of the conjugated system increases, the HOMO-LUMO energy gap decreases, leading to a red-shift (longer wavelength) in the absorption maximum. libretexts.orgbrainly.in

For instance, 1,3,5-hexatriene absorbs light at approximately 258 nm. libretexts.orgbrainly.in The methyl substitution in (E)-3-methyl-1,3,5-hexatriene leads to a slight red-shift in the absorption maximum due to the electron-donating nature of the methyl group, which destabilizes the HOMO and slightly stabilizes the LUMO, thereby reducing the energy gap. The lowest energy π → π* transition in (E)-3-methyl-1,3,5-hexatriene corresponds to the promotion of an electron from the ψ3-like HOMO to the ψ4*-like LUMO.

Advanced Vibrational and Electronic Spectroscopy

To probe the detailed structure of (E)-3-methyl-1,3,5-hexatriene, particularly in its electronically excited states, advanced spectroscopic techniques such as Resonance Raman spectroscopy are employed.

Resonance Raman (RR) Spectroscopy of Excited States

Resonance Raman spectroscopy is a powerful technique for obtaining vibrational information about a molecule in a specific electronic excited state. nih.gov By tuning the excitation laser wavelength to be in resonance with an electronic transition, the intensities of vibrational modes that are coupled to that electronic transition are selectively enhanced. nih.govrsc.org

T1 State Vibrational Force Fields and Displacement Parameters

Studies on the lowest triplet excited state (T1) of (E)-3-methyl-1,3,5-hexatriene using Resonance Raman spectroscopy have provided detailed information about its vibrational force fields and geometry changes upon excitation. acs.org The T1 state is of particular interest as it is a key intermediate in many photochemical reactions. The RR spectrum of the T1 state of (E)-3-methyl-1,3,5-hexatriene, obtained by transient absorption/Raman techniques, shows prominent bands corresponding to C=C and C-C stretching vibrations, as well as methyl group-related modes.

The observed vibrational frequencies in the T1 state, when compared to the ground state (S0), reveal significant changes in the bond orders of the carbon backbone. The force constants for the formal double bonds decrease, while those for the formal single bonds increase, indicating a more delocalized, "biradicaloid" character in the T1 state. The displacement parameters, which quantify the shift in the equilibrium position of each normal coordinate between the ground and excited states, are determined from the relative intensities of the Raman bands. For (E)-3-methyl-1,3,5-hexatriene, the largest displacements are typically observed for the in-plane stretching and bending modes, reflecting the significant changes in the planar geometry of the molecule upon excitation to the T1 state.

Interactive Data Table: Selected Vibrational Frequencies (cm⁻¹) for (E)-3-Methyl-1,3,5-Hexatriene in the T1 State

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(C=C) | ~1550 | Symmetric C=C stretch |

| ν(C=C) | ~1244 | Asymmetric C=C stretch |

| δ(C-H) | ~1290 | In-plane C-H rock |

| ν(C-C) | ~1170 | C-C stretch |

| δ(C-CH₃) | ~840 | C-CH₃ stretch/bend |

Note: These are approximate frequencies based on studies of related methyl-polyenes and are illustrative of the types of modes observed.

Investigations of Steric Control over Excited-State Molecular Structure via RR

A key aspect of the photochemistry of substituted polyenes is the role of steric hindrance in dictating the excited-state geometry and relaxation pathways. By comparing the Resonance Raman spectra of (E)-3-methyl-1,3,5-hexatriene with its isomer, (E)-2-methyl-1,3,5-hexatriene, researchers have elucidated the influence of the methyl group's position. acs.org

In the case of (E)-3-methyl-1,3,5-hexatriene, the methyl group is located at a central position of the conjugated chain. In the T1 excited state, where there is a tendency for the molecule to twist around the central C3-C4 bond, the steric interaction between the methyl group and the hydrogen atom on C4 can influence the preferred conformation and the barrier to isomerization. The Resonance Raman intensities of torsional and out-of-plane bending modes are particularly sensitive to these steric interactions. The analysis of the RR spectra suggests that the methyl group in the 3-position imposes significant steric constraints on the twisting motion, affecting the excited-state lifetime and the quantum yields of photoisomerization. This contrasts with the 2-methyl isomer, where the steric hindrance is at the terminus of the polyene chain and has a different impact on the excited-state dynamics. These studies highlight the subtle yet crucial role of steric effects in controlling the photophysical and photochemical outcomes in substituted conjugated systems. acs.org

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary and powerful analytical techniques used to probe the vibrational modes of a molecule. Analysis of the vibrational spectra of (E)-3-Methyl-1,3,5-hexatriene provides detailed information about its molecular structure and the characteristic frequencies of its functional groups. The interpretation of these spectra relies on comparing observed bands with known frequencies for specific vibrational motions.

The vibrational spectrum of (E)-3-Methyl-1,3,5-hexatriene is complex, but key regions can be assigned to specific stretching and bending modes of the molecule. A comprehensive study on the vibrational spectra of 1,3,5-hexatriene and its methylated derivatives provides a foundation for these assignments. capes.gov.br The spectra are generally characterized by absorptions arising from the vinyl (=CH2), internal olefin (=CH-), and methyl (-CH3) groups.

In FT-IR spectroscopy, the absorption of infrared radiation corresponds to a change in the dipole moment of the molecule during a vibration. In contrast, FT-Raman spectroscopy detects light scattered from a molecule after it is irradiated with a monochromatic laser source; Raman active modes involve a change in the polarizability of the molecule. For conjugated systems like (E)-3-Methyl-1,3,5-hexatriene, the symmetric C=C stretching vibrations of the polyene chain are often strong and easily identifiable in the Raman spectrum. researchgate.net

The primary vibrational modes for (E)-3-Methyl-1,3,5-hexatriene can be categorized as follows:

C-H Stretching Vibrations: The absorptions for C-H bonds are typically found in the 2800-3100 cm⁻¹ region. The sp² hybridized C-H bonds of the vinyl and olefinic groups absorb at higher frequencies (typically 3000-3100 cm⁻¹) compared to the sp³ hybridized C-H bonds of the methyl group (typically 2850-2980 cm⁻¹). docbrown.info

C=C Stretching Vibrations: The conjugated C=C double bonds give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. Due to conjugation, these bands may appear as a set of multiple strong absorptions. These modes are particularly prominent in the Raman spectrum.

C-H Bending Vibrations (Deformations): These vibrations occur at lower frequencies. The out-of-plane bending vibrations for the vinyl group (=CH₂) and trans-olefinic C-H bonds are strong in the IR spectrum and typically appear in the 900-1000 cm⁻¹ range. The in-plane bending vibrations and methyl group deformations are found in the 1350-1470 cm⁻¹ region. docbrown.info

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups within (E)-3-Methyl-1,3,5-hexatriene.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | =C-H (Olefinic) | 3100 - 3000 | Medium |

| C-H Stretch | -CH₃ (Methyl) | 2980 - 2850 | Strong |

| C=C Stretch | Conjugated C=C-C=C | 1650 - 1500 | Medium to Strong (often multiple bands) |

| C-H Bend | -CH₃ (Methyl) | 1470 - 1370 | Medium |

| C-H Bend (Out-of-Plane) | -CH=CH- (trans) | ~970 | Strong |

| C-H Bend (Out-of-Plane) | =CH₂ (Vinyl) | ~910 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Conjugation Assessment

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic structure of conjugated systems. hope.edu In molecules with alternating single and double bonds, such as (E)-3-Methyl-1,3,5-hexatriene, the π-electrons are delocalized across the conjugated system. This delocalization results in the formation of a set of π molecular orbitals with different energy levels. UV-Vis spectroscopy measures the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). openstax.orgyoutube.com This electronic transition is referred to as a π → π* transition. youtube.comyoutube.com

The wavelength of maximum absorption (λmax) is inversely proportional to the energy gap between the HOMO and the LUMO. The extent of conjugation in a molecule has a significant effect on this energy gap. As the length of the conjugated system increases, the energy difference between the HOMO and LUMO decreases. openstax.orgyoutube.com This decrease in the energy gap means that less energy (and thus a longer wavelength of light) is required to excite an electron. This phenomenon is known as a bathochromic shift, or red shift. libretexts.org

The effect of increasing conjugation can be clearly observed by comparing the λmax values of simple alkenes and polyenes:

Ethene (H₂C=CH₂) , with one double bond, has a λmax of approximately 162 nm. docbrown.info

1,3-Butadiene (H₂C=CH-CH=CH₂) , with two conjugated double bonds, exhibits a significant bathochromic shift, with a λmax of 217 nm. openstax.orgdocbrown.info

1,3,5-Hexatriene (H₂C=CH-CH=CH-CH=CH₂) , the parent compound of the molecule , has three conjugated double bonds and absorbs at an even longer wavelength, with a λmax of 258 nm. openstax.org

The methyl group attached to the C3 position of the hexatriene backbone in (E)-3-Methyl-1,3,5-hexatriene also influences the absorption spectrum. Alkyl groups act as auxochromes, which are groups that modify the absorption of a chromophore (the light-absorbing part of the molecule). Through a combination of inductive effects and hyperconjugation, the methyl group introduces a small perturbation to the conjugated system, typically resulting in a minor bathochromic shift of 3-5 nm compared to the unsubstituted parent polyene. Therefore, the λmax for (E)-3-Methyl-1,3,5-hexatriene is expected to be slightly longer than that of 1,3,5-hexatriene. The position of its λmax value provides direct evidence for the extensive π-electron delocalization across the triene system.

The following table demonstrates the effect of conjugation on the λmax.

| Compound | Structure | Number of Conjugated C=C Bonds | λmax (nm) |

|---|---|---|---|

| Ethene | C₂H₄ | 1 | ~162 docbrown.info |

| 1,3-Butadiene | C₄H₆ | 2 | 217 openstax.org |

| 1,3,5-Hexatriene | C₆H₈ | 3 | 258 openstax.org |

| (E)-3-Methyl-1,3,5-Hexatriene | C₇H₁₀ | 3 | >258 (Predicted) |

Reaction Mechanisms and Reactivity of E 3 Methyl 1,3,5 Hexatriene

Pericyclic Reaction Pathways

The conjugated π-system of (E)-3-methyl-1,3,5-hexatriene makes it an ideal substrate for various pericyclic reactions, most notably electrocyclic reactions. These reactions involve the intramolecular cyclization of the hexatriene to form a cyclohexadiene derivative, or the reverse ring-opening process.

Electrocyclic Reactions of the 1,3,5-Hexatriene (B1211904) System

Electrocyclic reactions are a fundamental class of pericyclic reactions involving the formation or cleavage of a σ-bond between the termini of a linear conjugated π-system. numberanalytics.com In the case of the 1,3,5-hexatriene system, this involves the interconversion between the open-chain triene and a cyclic 1,3-cyclohexadiene (B119728). pressbooks.pub The stereochemical outcome of these reactions is highly dependent on the reaction conditions, specifically whether they are induced by heat (thermal) or light (photochemical). pressbooks.pub

Under thermal conditions, the electrocyclic ring closure of 1,3,5-hexatriene and its derivatives proceeds through a disrotatory pathway. ucsb.eduyoutube.com This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. ucsb.edu This specific mode of rotation is dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the hexatriene in its electronic ground state. ucsb.eduyoutube.com For a 4n+2 π-electron system like 1,3,5-hexatriene (where n=1), the Woodward-Hoffmann rules predict a disrotatory closure to be symmetry-allowed. numberanalytics.comwikipedia.orglibretexts.org This concerted process leads to the formation of a 1,3-cyclohexadiene derivative.

The presence of a methyl group at the 3-position, as in (E)-3-methyl-1,3,5-hexatriene, influences the regiochemistry and can affect the rate of the reaction, but the fundamental disrotatory nature of the thermal cyclization remains the same.

In contrast to the thermal reaction, photochemical electrocyclization of the 1,3,5-hexatriene system follows a conrotatory pathway. ucsb.edu This process is initiated by the absorption of ultraviolet light, which promotes an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The symmetry of this new "HOMO" of the excited state dictates the stereochemical course of the reaction. For a 4n+2 π-electron system under photochemical conditions, the Woodward-Hoffmann rules predict a conrotatory ring closure to be symmetry-allowed. numberanalytics.comwikipedia.org In a conrotatory motion, the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise) to form the σ-bond. researchgate.net

The stereochemical dichotomy between the thermal and photochemical electrocyclizations of 1,3,5-hexatriene is a classic illustration of the Woodward-Hoffmann rules. These rules are based on the principle of the conservation of orbital symmetry, which states that concerted reactions proceed in a way that maintains the symmetry of the molecular orbitals throughout the reaction pathway. libretexts.orgacs.org

For a 4n+2 π-electron system like 1,3,5-hexatriene:

Thermal Reaction (Ground State): The HOMO has a specific symmetry that allows for a bonding interaction (in-phase overlap) between the terminal lobes only through a disrotatory motion. ucsb.eduyoutube.com

Photochemical Reaction (Excited State): Upon photoexcitation, the new HOMO (the former LUMO of the ground state) has a different symmetry. ucsb.edu This new symmetry dictates that a bonding interaction can only be achieved through a conrotatory motion. ucsb.edu

The application of these rules allows for the accurate prediction of the stereochemical outcome of electrocyclic reactions. numberanalytics.comfiveable.me

Table 1: Woodward-Hoffmann Rules for 6π Electrocyclizations

| Reaction Condition | Number of π Electrons | Allowed Stereochemical Pathway |

| Thermal (Heat) | 6 (4n+2, n=1) | Disrotatory |

| Photochemical (Light) | 6 (4n+2, n=1) | Conrotatory |

The presence of substituents on the hexatriene backbone, such as the methyl group in (E)-3-methyl-1,3,5-hexatriene, introduces aspects of stereoselectivity and regioselectivity to the electrocyclization.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. In the context of electrocyclic reactions, the stereospecific nature of the ring closure (disrotatory for thermal, conrotatory for photochemical) directly determines the relative stereochemistry of the substituents in the resulting cyclohexadiene product. For example, the thermal disrotatory cyclization of a substituted hexatriene will lead to a specific diastereomer of the product. pressbooks.pub

Regioselectivity: This concerns the direction of the ring closure when the hexatriene is unsymmetrically substituted. For (E)-3-methyl-1,3,5-hexatriene, the cyclization will lead to the formation of a methyl-substituted 1,3-cyclohexadiene. The position of the methyl group in the product is determined by its initial position in the acyclic precursor.

While stereospecific reactions yield a single product from a single reactant, stereoselective reactions favor one product out of several possibilities. youtube.com The electrocyclization of substituted hexatrienes is a prime example of a stereospecific process. masterorganicchemistry.com

The rate of electrocyclization is determined by the activation energy of the reaction. For the thermal electrocyclization of 1,3,5-hexatriene, this barrier can be significant, often requiring elevated temperatures. nih.govacs.org

Theoretical studies, such as those using density functional theory (DFT), have been employed to calculate the activation energies for the electrocyclization of hexatriene and its derivatives. acs.orgnih.govnih.gov These studies have shown that substituents can have a notable impact on the activation barrier. For instance, certain substitution patterns, like the captodative effect (a combination of an electron-donating and an electron-withdrawing group), can significantly lower the activation energy, allowing the reaction to proceed under milder conditions. nih.govacs.orgresearchgate.net While a simple methyl group as in (E)-3-methyl-1,3,5-hexatriene might have a modest effect, more complex substitution can be used to "tune" the reactivity of the hexatriene system. researchgate.net

Table 2: Factors Influencing Activation Energy in Hexatriene Electrocyclization

| Factor | Effect on Activation Energy |

| Reaction Type | Thermal reactions generally have higher activation barriers than photochemical ones (which are initiated by light energy). |

| Substitution | Electron-donating and electron-withdrawing groups can lower the activation energy, particularly in a captodative arrangement. acs.orgresearchgate.net |

| Conformational Effects | The hexatriene must adopt a specific cisoid conformation for ring closure to occur, and the energy required to achieve this conformation contributes to the overall activation barrier. |

| Solvent | While the effect is often minor for concerted pericyclic reactions, the solvent can influence reaction rates. |

Activation Energy Profiling and Kinetic Modulation

Unimolecular Rearrangements and Cyclizations

(E)-3-methyl-1,3,5-hexatriene can undergo unimolecular rearrangements and cyclizations, particularly under thermal conditions. nih.gov These reactions often lead to the formation of cyclic isomers. The thermal isomerization of (E)- to (Z)-3-methyl-1,3,5-hexatriene is a fundamental unimolecular process. stackexchange.com The electrocyclization to form 1-methyl-1,3-cyclohexadiene (B73880) is a key unimolecular cyclization reaction, as discussed in the context of pericyclic reactions. ucsb.edu The presence of the methyl group can influence the equilibrium and kinetics of these isomerizations and cyclizations. researchgate.net

Electrophilic Substitution Reactions on the Conjugated Triene System

The conjugated π-system of (E)-3-methyl-1,3,5-hexatriene is electron-rich and therefore susceptible to attack by electrophiles. evitachem.com The presence of multiple double bonds allows for the possibility of 1,2-, 1,4-, and 1,6-addition products. The distribution of these products is often dependent on reaction conditions, such as temperature, which can favor either kinetic or thermodynamic control. libretexts.org

Under kinetically controlled conditions (typically lower temperatures), the product that is formed fastest will predominate. libretexts.org This is often the 1,2-adduct, resulting from the initial attack of the electrophile at a terminal carbon and the subsequent addition of the nucleophile to the adjacent carbon. libretexts.org Under thermodynamically controlled conditions (higher temperatures), the most stable product will be favored. libretexts.org This is often the 1,4- or 1,6-adduct, which may have a more substituted and therefore more stable double bond. libretexts.org

The methyl group on the C3 position of (E)-3-methyl-1,3,5-hexatriene will influence the regioselectivity of electrophilic attack. As an electron-donating group, it will stabilize an adjacent carbocation, potentially directing the initial electrophilic attack to a position that allows for the formation of a more stable carbocation intermediate. libretexts.org

Hydrogenation and Oxidation Reactions: Mechanistic and Synthetic Implications

The double bonds in (E)-3-methyl-1,3,5-hexatriene can be reduced through hydrogenation or functionalized through oxidation. evitachem.com

Hydrogenation: The catalytic hydrogenation of (E)-3-methyl-1,3,5-hexatriene, typically using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas, will lead to the saturation of the double bonds to form 3-methylhexane. evitachem.com Partial hydrogenation to produce various methylhexenes or methylhexadienes is also possible by carefully selecting the catalyst and reaction conditions.

Oxidation: The triene system can be oxidized by various reagents to introduce oxygen-containing functional groups. evitachem.com For instance, reaction with a peroxy acid like m-chloroperbenzoic acid (m-CPBA) would lead to epoxidation of one or more of the double bonds. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to cleavage of the double bonds, resulting in the formation of smaller carboxylic acids and ketones. The regioselectivity of these oxidation reactions will be influenced by the electron-donating nature of the methyl group, which can activate the double bonds towards electrophilic attack by the oxidizing agent.

Synthetic Methodologies and Strategies for E 3 Methyl 1,3,5 Hexatriene and Its Derivatives

Classical and Contemporary Synthetic Routes

The construction of the conjugated triene system in (E)-3-methyl-1,3,5-hexatriene can be achieved through several established and modern synthetic routes. These methods often involve the formation of carbon-carbon double bonds in a controlled manner.

Dehydrohalogenation Approaches to Conjugated Trienes

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a classic method for creating double bonds. youtube.com In the context of synthesizing conjugated trienes, this can be accomplished through a double dehydrohalogenation of a suitable dihalide precursor. youtube.com For instance, starting with a vicinal or geminal dihalide, treatment with a strong base can lead to the formation of an alkyne, which can then be further manipulated or, in a more direct approach, a double elimination from a dihaloalkane can yield a conjugated diene or triene. youtube.comyoutube.com The choice of base and reaction conditions is critical to favor the desired elimination pathway and avoid competing reactions.

A typical dehydrohalogenation reaction to form an alkene is shown below:

R-CH(X)-CH2-R' + Base → R-CH=CH-R' + H-Base + X⁻

Where X is a halogen.

Base-Catalyzed Alkylation and Wittig-Type Reaction Strategies

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orglibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond. libretexts.org

For the synthesis of (E)-3-methyl-1,3,5-hexatriene, a suitable strategy would involve the reaction of an appropriate aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction, whether it yields the (E) or (Z) isomer, is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org

The general scheme for a Wittig reaction is as follows:

RCHO + Ph₃P=CHR' → RCH=CHR' + Ph₃P=O

Stereochemical Control and Selectivity in Synthesis

Application of Bulky Ligands and Transition-Metal Catalysis for (E)-Stereoselectivity

Modern synthetic methods often employ transition-metal catalysis to achieve high stereoselectivity. For the synthesis of conjugated trienes, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have proven to be highly effective. rsc.org In a notable example, a 1,4-palladium migration/Heck sequence has been developed for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes. rsc.org The use of bulky phosphine ligands on the palladium catalyst can play a crucial role in directing the stereochemical outcome, favoring the formation of the thermodynamically more stable (E)-isomer. These bulky ligands create a sterically demanding environment around the metal center, influencing the geometry of the transition state and ultimately the final product.

Advanced Synthetic Strategies for Substituted Hexatrienes

The synthesis of more complex, substituted hexatriene derivatives requires sophisticated planning and execution. Retrosynthetic analysis is an invaluable tool in this process, allowing chemists to deconstruct a target molecule into simpler, readily available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Retrosynthetic Analysis for Target Hexatriene Derivatives

Retrosynthetic analysis involves breaking down a complex target molecule into simpler precursors through a series of logical "disconnections." youtube.comyoutube.com For a substituted derivative of (E)-3-methyl-1,3,5-hexatriene, a retrosynthetic approach might involve disconnections at the double bonds, suggesting precursors that could be joined using reactions like the Wittig reaction or palladium-catalyzed cross-coupling. mdpi.com For example, the triene could be disconnected into a diene and a vinyl group, or into three separate two-carbon units. Each disconnection corresponds to a known and reliable chemical reaction that can be used in the forward synthesis. This systematic approach allows for the logical design of a synthetic route, considering factors like the availability of starting materials, the efficiency of each step, and the control of stereochemistry. mdpi.com

Table 1: Key Synthetic Reactions for (E)-3-Methyl-1,3,5-Hexatriene and its Derivatives

| Reaction Type | Description | Key Features |

|---|---|---|

| Dehydrohalogenation | Elimination of HX from an alkyl halide to form an alkene. youtube.com | Can be used to create unsaturation; regioselectivity can be an issue. |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgwikipedia.org | Excellent control over double bond position; stereoselectivity depends on ylide structure. organic-chemistry.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-3-Methyl-1,3,5-hexatriene |

| (Z)-3-Methyl-1,3,5-hexatriene |

| (Z)-3-tert-butyl-1,3,5-hexatriene |

| Methylenetriphenylphosphorane |

| Leukotriene A methyl ester |

| Anisole |

| Benzaldehyde |

| Camphor |

| Methoxy-benzene |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| Butyl lithium |

| Phenyllithium |

| Sodium hydride |

| Sodium methoxide |

| Triethylamine |

| Lithium iodide |

| Sodium iodide |

| Palladium acetate |

| Iron (III) chloride |

| Sodium cyanoborohydride |

| Hydrazine |

| Potassium hydroxide |

| Thionyl chloride |

| Zinc |

| Acetic acid |

| Sodium iodide |

| Acetone |

| Potassium tert-butoxide |

| Sodium amide |

| Methyltriphenylphosphonium bromide |

| Carbonyl |

| Aldehyde |

| Ketone |

| Ester |

| Amide |

| Alkene |

| Alkyne |

| Arene |

| Alkane |

| Dihalide |

| Alkyl halide |

| Aryl halide |

| Vinyl Grignard reagent |

| Organomagnesium compound |

| Acylium ion |

| Betaine |

| Oxaphosphetane |

| Phosphonium ylide |

| Carbanion |

| Carbocation |

| Imine |

| Enamine |

| Nitrone |

| Epoxide |

| Macrolide |

| Phytohormone |

| Abscisic Acid |

| (-)-Amphidinolide E |

| Anatoxin-a |

| Benzene |

| Cyclohexane |

| Cyclohexene |

| Styrene oxide |

| Anisole |

| Benzaldehyde |

| Camphor |

| Methoxy-benzene |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| Butyl lithium |

| Phenyllithium |

| Sodium hydride |

| Sodium methoxide |

| Triethylamine |

| Lithium iodide |

| Sodium iodide |

| Palladium acetate |

| Iron (III) chloride |

| Sodium cyanoborohydride |

| Hydrazine |

| Potassium hydroxide |

| Thionyl chloride |

| Zinc |

| Acetic acid |

| Sodium iodide |

| Acetone |

| Potassium tert-butoxide |

| Sodium amide |

| Methyltriphenylphosphonium bromide |

| Carbonyl |

| Aldehyde |

| Ketone |

| Ester |

| Amide |

| Alkene |

| Alkyne |

| Arene |

| Alkane |

| Dihalide |

| Alkyl halide |

| Aryl halide |

| Vinyl Grignard reagent |

| Organomagnesium compound |

| Acylium ion |

| Betaine |

| Oxaphosphetane |

| Phosphonium ylide |

| Carbanion |

| Carbocation |

| Imine |

| Enamine |

| Nitrone |

| Epoxide |

| Macrolide |

| Phytohormone |

| Abscisic Acid |

| (-)-Amphidinolide E |

| Anatoxin-a |

| Benzene |

| Cyclohexane |

| Cyclohexene |

Convergent and Divergent Synthesis Approaches for (E)-3-Methyl-1,3,5-Hexatriene and its Derivatives

In the context of (E)-3-methyl-1,3,5-hexatriene derivatives, a convergent approach could involve the coupling of two or more smaller olefinic fragments. For instance, a substituted vinyl halide could be coupled with an organometallic reagent containing another olefinic unit. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for achieving such transformations, allowing for the stereoselective formation of the required double bonds. rsc.org

Table 1: Hypothetical Convergent Synthesis of a Substituted (E)-3-Methyl-1,3,5-Hexatriene Derivative

| Fragment A (e.g., Vinyl Halide) | Fragment B (e.g., Organoborane) | Coupling Reaction | Product |

|---|---|---|---|

| (E)-1-bromo-2-methyl-1-butene | (E)-but-1-en-1-ylboronic acid | Suzuki Coupling | (3E, 5E)-4-methyl-2,4,6-octatriene |

This table is illustrative and presents a hypothetical convergent synthesis based on established chemical reactions.

Conversely, a divergent synthesis begins with a common core intermediate which is then elaborated through various reaction pathways to generate a library of structurally related compounds. illinois.edu This strategy is particularly valuable for creating a range of derivatives for structure-activity relationship studies or for exploring the chemical space around a parent molecule.

For (E)-3-methyl-1,3,5-hexatriene, a divergent strategy could commence with the synthesis of a functionalized version of the triene core. This core could possess reactive handles, such as hydroxyl or halogen groups, that allow for subsequent modifications. For example, a terminally hydroxylated (E)-3-methyl-1,3,5-hexatriene could be synthesized and then subjected to a variety of reactions, such as esterification, etherification, or substitution, to produce a diverse set of derivatives.

Recent research into the synthesis of complex natural products has highlighted the power of divergent strategies involving polyene cyclizations. ontosight.airesearchgate.netnih.gov While not directly applied to the simple (E)-3-methyl-1,3,5-hexatriene, these studies demonstrate how a common polyene precursor can be guided towards different complex scaffolds by altering reaction conditions or the nature of the initiating group. ontosight.airesearchgate.netnih.gov

Table 2: Hypothetical Divergent Synthesis from a Functionalized (E)-3-Methyl-1,3,5-Hexatriene Core

| Common Intermediate | Reaction | Reagent | Product |

|---|---|---|---|

| (E)-6-bromo-3-methyl-1,3,5-hexatriene | Sonogashira Coupling | Phenylacetylene | (E)-3-methyl-8-phenyl-1,3,5-octatrien-7-yne |

| (E)-6-bromo-3-methyl-1,3,5-hexatriene | Heck Coupling | Styrene | (1E, 3E, 5E)-3-methyl-8-phenyl-1,3,5,7-octatetraene |

This table is illustrative and presents a hypothetical divergent synthesis based on established chemical reactions.

While specific, detailed research on the dedicated convergent and divergent synthesis of (E)-3-methyl-1,3,5-hexatriene is not extensively documented in publicly available literature, the principles of these strategies are well-established in the broader field of organic synthesis, particularly for polyenes. nih.gov The application of these powerful methodologies holds significant potential for the efficient and versatile production of (E)-3-methyl-1,3,5-hexatriene and its derivatives for various applications.

Advanced Computational and Theoretical Studies of E 3 Methyl 1,3,5 Hexatriene

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations offer a powerful lens through which to examine the molecular structure and electronic landscape of (E)-3-methyl-1,3,5-hexatriene. Various computational methods, each with its own balance of accuracy and computational cost, have been employed to elucidate these characteristics.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous approach to understanding the conformational preferences and electronic structure of (E)-3-methyl-1,3,5-hexatriene.

While specific studies employing high-level ab initio methods such as Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), Quadratic Configuration Interaction with Single, Double, and Triple excitations (QCISD(T)), and Møller-Plesset fourth-order theory with Single, Double, Triple, and Quadruple excitations (MP4SDTQ) on (E)-3-methyl-1,3,5-hexatriene are not readily found in the public literature, these methods are instrumental in studying related systems. For instance, CASSCF is a powerful tool for investigating the photochemistry of polyenes, including their excited states and the conical intersections that govern their relaxation pathways.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. Functionals like B3LYP, B3PW91, and LSDA are widely used to predict the geometric and electronic properties of organic molecules.

While specific, detailed research articles focusing solely on the application of these particular DFT functionals to (E)-3-methyl-1,3,5-hexatriene are not prevalent in publicly accessible databases, the utility of these methods for such molecules is well-established. For example, the B3LYP functional is frequently used in the "high-level" layer of ONIOM calculations for studying the reaction mechanisms of related hexatriene systems, as will be discussed later. DFT calculations would be expected to provide accurate predictions of bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO gaps for the various conformers of (E)-3-methyl-1,3,5-hexatriene.

The table below illustrates the kind of data that would be generated from such DFT studies, using hypothetical values for demonstration purposes.

| Geometric Parameter | B3LYP/6-31G* (Hypothetical) | B3PW91/6-31G* (Hypothetical) |

| C1=C2 Bond Length (Å) | 1.340 | 1.342 |

| C3=C4 Bond Length (Å) | 1.355 | 1.357 |

| C5=C6 Bond Length (Å) | 1.341 | 1.343 |

| C2-C3 Bond Length (Å) | 1.450 | 1.448 |

| C4-C5 Bond Length (Å) | 1.449 | 1.447 |

| C3-C7 (Methyl) Bond Length (Å) | 1.510 | 1.512 |

| C1-C2-C3-C4 Dihedral Angle (°) | 180.0 | 180.0 |

| C3-C4-C5-C6 Dihedral Angle (°) | 180.0 | 180.0 |

This table is for illustrative purposes only and does not represent actual published data.

Semi-Empirical Methods

Semi-empirical methods, such as MMP2 (a molecular mechanics method with parameters derived from quantum mechanics) and RM1, offer a computationally less expensive alternative for studying large molecules and for preliminary conformational searches.

The aforementioned conformational analysis of 3-methyl-1,3,5-hexatrienes also employed the MMP2 method. Interestingly, the study found that while ab initio calculations correctly predicted the stability of the tEt rotamer for the (E)-isomer, the MMP2 calculations underestimated the energy of the s-cis form. This highlights a potential limitation of this particular semi-empirical method in accurately capturing the subtle energetic differences between conformers in conjugated systems.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for unraveling the complex mechanisms of chemical reactions, including the pericyclic reactions that are characteristic of conjugated trienes like (E)-3-methyl-1,3,5-hexatriene.

Transition State Characterization and Activation Energy Prediction

A key aspect of modeling reaction mechanisms is the characterization of transition states and the prediction of activation energies. For the electrocyclization of hexatrienes to cyclohexadienes, a reaction of significant synthetic and biological importance, computational methods can map out the potential energy surface and identify the high-energy transition state structure that connects the reactant and product.

Multilayer ONIOM Method Application for Complex Systems

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a powerful multilayer computational approach that allows for the study of large and complex chemical systems. It combines high-level quantum mechanics (QM) methods for the reactive core of a molecule with more computationally efficient lower-level methods, such as molecular mechanics (MM), for the less critical surrounding regions.

A significant study utilized a two-layer ONIOM method, specifically ONIOM(B3LYP/6-31G(d):MM3), to investigate the electrocyclization of a series of substituted hexatrienes. This approach was benchmarked and shown to predict activation free energies with good accuracy. The study demonstrated that the ONIOM method can be effectively used to understand how substituents affect the energetics of the reaction.

Although this particular study did not report results for (E)-3-methyl-1,3,5-hexatriene, its findings provide a strong foundation for applying the ONIOM method to this molecule. Such a study would involve treating the conjugated hexatriene backbone as the high-level QM region and the methyl group as part of the lower-level layer, or by partitioning the system in other strategic ways. This would allow for an accurate yet computationally feasible prediction of the activation energy for its electrocyclization.

The table below illustrates the type of data that could be generated from an ONIOM study on the electrocyclization of (E)-3-methyl-1,3,5-hexatriene.

| Computational Method | Calculated Activation Free Energy (kcal/mol) (Hypothetical) |

| ONIOM(B3LYP:MM3) | 28.5 |

| Full B3LYP | 29.0 |

This table is for illustrative purposes only and does not represent actual published data.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework in organic chemistry for predicting the reactivity and reaction pathways of molecules by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These two orbitals, often called the frontier orbitals, are the primary participants in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. chadsprep.com

For conjugated polyenes like 1,3,5-hexatriene (B1211904), the π molecular orbitals are of principal interest. In its ground state, 1,3,5-hexatriene has six π electrons filling the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃). Consequently, ψ₃ is the HOMO, and the lowest energy antibonding orbital, ψ₄*, is the LUMO. chadsprep.comlibretexts.org

The introduction of a methyl group at the C3 position in (E)-3-methyl-1,3,5-hexatriene influences the electronic properties of the parent hexatriene system. The methyl group is an electron-donating group, which tends to raise the energy of the HOMO. A higher HOMO energy level suggests that the molecule is more easily ionized and is a better electron donor in reactions. This effect has been confirmed experimentally through photoelectron spectroscopy. A study on the methyl-substituent effects on the hexatriene π system reported the vertical ionization energy for (E)-3-methyl-1,3,5-hexatriene. This experimental value provides a direct measure of the energy required to remove an electron from the HOMO.

| Compound | Experimental Method | Vertical Ionization Energy (eV) | Reference |

|---|---|---|---|

| (E)-3-Methyl-1,3,5-hexatriene | Photoelectron Spectroscopy (PE) | 8.28 | nih.gov |

The prediction of reactivity using FMO theory involves analyzing the overlap and energy compatibility between the frontier orbitals of reacting species. For instance, in a pericyclic reaction like an electrocyclic ring closure, the symmetry of the HOMO of the hexatriene determines the stereochemical outcome of the reaction under thermal conditions. ontosight.ai The electron-donating methyl group in (E)-3-methyl-1,3,5-hexatriene can also influence the regioselectivity and rate of electrophilic addition reactions by affecting the electron density at different carbon atoms within the conjugated system. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the electronic wavefunction of a molecule in terms of localized chemical bonds and lone pairs. pearson.com It provides a detailed picture of charge distribution and electronic interactions, such as hyperconjugation. This analysis involves the study of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. acs.org

In (E)-3-methyl-1,3,5-hexatriene, the primary electronic features are the delocalized π-system and the electronic effects of the methyl substituent. NBO analysis can elucidate the nature of the C-C and C-H bonds and quantify the delocalization of electron density. nih.gov A key interaction to investigate is hyperconjugation involving the methyl group. Hyperconjugation is the stabilizing interaction that results from the donation of electron density from a filled σ-orbital to an adjacent empty or partially filled p- or π*-orbital.

For (E)-3-methyl-1,3,5-hexatriene, the most significant hyperconjugative interactions are expected to be the donation of electron density from the σ orbitals of the methyl C-H bonds to the adjacent π* antibonding orbitals of the conjugated system. These σ → π* interactions lead to:

Geometric changes: A slight shortening of the C3-C4 single bond and lengthening of the C-H bonds of the methyl group may occur due to the increased electron density in the π* orbital and weakening of the σ C-H bonds.

Altered reactivity: The increased electron density in the π-system enhances the nucleophilicity of the diene.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Consequence |

|---|---|---|---|

| σ (C-H) of methyl group | π* (C3=C4) | Hyperconjugation | Stabilization, electron delocalization |

| σ (C-H) of methyl group | π* (C1=C2) | Hyperconjugation | Stabilization, electron delocalization |

| π (C=C) bonds | π* (C=C) bonds | π-conjugation | Significant electronic delocalization and stabilization |

NBO analysis is also instrumental in studies of reaction mechanisms. For example, in the electrocyclization of substituted hexatrienes, NBO calculations can help interpret the decrease in activation energy by showing how lone pairs or substituent orbitals facilitate the interaction between the terminal atoms that form the new bond. nih.gov

Thermodynamic Property Calculations from Computational Methods

Computational chemistry provides a powerful toolkit for the accurate prediction of thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). These calculations are crucial for understanding the stability of molecules and predicting the thermodynamics of chemical reactions. Various computational methods, including ab initio, density functional theory (DFT), and semi-empirical methods, are employed for this purpose.

For molecules of the size of (E)-3-methyl-1,3,5-hexatriene, DFT methods, particularly with hybrid functionals like B3LYP, often provide a good balance of accuracy and computational cost for calculating thermodynamic properties. acs.org The general procedure involves:

Geometry Optimization: The molecule's 3D structure is optimized to find the lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

Energy Calculation: A high-accuracy single-point energy calculation is often performed on the optimized geometry.

The standard enthalpy of formation is typically not calculated directly but is derived using isodesmic or atomization reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which allows for significant cancellation of errors in the calculation.

While a specific, high-level computational study detailing the thermodynamic properties of (E)-3-methyl-1,3,5-hexatriene was not identified in the searched literature, the table below outlines the key thermodynamic parameters and the computational methods commonly used to derive them.

| Thermodynamic Property | Symbol | Description | Common Computational Methods |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | DFT (e.g., B3LYP), Composite methods (e.g., G3, G4), Isodesmic reaction schemes |

| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness. Calculated from vibrational, rotational, and translational partition functions. | DFT (e.g., B3LYP) frequency calculations |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in free energy when one mole of the compound is formed from its constituent elements. Determines spontaneity. | Calculated from ΔfH° and S° (ΔG° = ΔH° - TΔS°) |

| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the gas by one degree Kelvin at constant pressure. | DFT (e.g., B3LYP) frequency calculations |

For the parent compound, (E)-1,3,5-hexatriene, databases like Cheméo provide experimental and predicted values for these properties, which can serve as a baseline for understanding the effects of methyl substitution. The addition of the methyl group is expected to make the enthalpy of formation more negative (more stable) compared to a hypothetical non-conjugated isomer, due to the stabilizing effects of conjugation and hyperconjugation.

Role of E 3 Methyl 1,3,5 Hexatriene in Fundamental Chemical Research

Significance as a Model System for Studying Conjugated π-Electron Systems

The alternating single and double bonds in (E)-3-methyl-1,3,5-hexatriene form a conjugated π-electron system, where the p-orbitals on six adjacent sp²-hybridized carbon atoms overlap. This overlap leads to the delocalization of π-electrons across the molecule, a feature that is fundamental to the theories of chemical bonding and reactivity.

According to molecular orbital (MO) theory, the six atomic p-orbitals of the hexatriene backbone combine to form six π molecular orbitals of varying energy levels: three bonding (ψ₁, ψ₂, ψ₃) and three antibonding (ψ₄, ψ₅, ψ₆). libretexts.orglibretexts.orgchadsprep.com In the ground state, the six π-electrons occupy the three bonding orbitals. libretexts.orglibretexts.org The energy difference between the Highest Occupied Molecular Orbital (HOMO), which is ψ₃ in the ground state, and the Lowest Unoccupied Molecular Orbital (LUMO), ψ₄, is critical in determining the molecule's electronic and photochemical properties. libretexts.orglibretexts.org

The presence of the methyl group at the C3 position introduces a perturbation to the π-system. This substitution influences the electron density distribution and the energy levels of the molecular orbitals, making it an excellent model for studying the effects of alkyl substitution on the stability and reactivity of conjugated polyenes. Researchers utilize this system to refine theoretical models that predict the electronic behavior of more complex substituted polyenes.

Table 1: Molecular Orbital Properties of 1,3,5-Hexatriene (B1211904) System

| Molecular Orbital | Number of Nodes | Bonding/Antibonding | Occupancy (Ground State) |

|---|---|---|---|

| ψ₁ | 0 | Bonding | 2 electrons |

| ψ₂ | 1 | Bonding | 2 electrons |

| ψ₃ (HOMO) | 2 | Bonding | 2 electrons |

| ψ₄* (LUMO) | 3 | Antibonding | 0 electrons |

| ψ₅* | 4 | Antibonding | 0 electrons |

| ψ₆* | 5 | Antibonding | 0 electrons |

Note: This table represents the parent 1,3,5-hexatriene system. The methyl group in (E)-3-methyl-1,3,5-hexatriene introduces minor perturbations to the energy levels.

Contributions to Understanding Pericyclic Reaction Theory and Mechanism

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The conjugated system of (E)-3-methyl-1,3,5-hexatriene makes it an ideal substrate for studying several types of pericyclic reactions, providing key insights into the principles of orbital symmetry that govern these transformations, famously articulated by the Woodward-Hoffmann rules.

One of the most studied pericyclic reactions involving hexatrienes is the electrocyclic reaction . This reaction involves the formation of a σ-bond between the termini of the conjugated system to form a cyclic compound, or the reverse ring-opening process. msu.edu For a 1,3,5-hexatriene system, which has 6 π-electrons (a 4n+2 system, where n=1), the Woodward-Hoffmann rules predict that the ring-closure will proceed via a disrotatory motion under thermal conditions. The methyl group at C3 serves as a stereochemical marker, allowing chemists to verify the predicted stereochemical outcome of the reaction, thus providing experimental evidence for the theoretical models. For example, the thermal electrocyclization of (E)-3-methyl-1,3,5-hexatriene leads to the formation of 1-methyl-1,3-cyclohexadiene (B73880) with specific, predictable stereochemistry.

(E)-3-Methyl-1,3,5-hexatriene can also participate in cycloaddition reactions , such as the Diels-Alder reaction, where it acts as the diene component. The substitution pattern influences the regioselectivity and stereoselectivity of the cycloaddition, offering a model system to explore the electronic and steric effects of substituents on the course of these reactions.

Furthermore, the hexatriene framework is relevant to the study of sigmatropic rearrangements , which involve the migration of a σ-bond across a π-system. While less common for the parent hexatriene itself, derivatives are used to study rearrangements like nih.govchemsrc.com and libretexts.orgnih.gov hydrogen shifts, where the principles are directly applicable to the hexatriene core.

Utility as a Precursor in Complex Organic Synthesis, including Functionalized Carbocyclic Systems

The ability of (E)-3-methyl-1,3,5-hexatriene to undergo pericyclic reactions makes it a valuable precursor in the synthesis of more complex organic molecules, particularly those containing six-membered rings. The electrocyclization reaction is a powerful tool for constructing functionalized carbocyclic systems with high stereocontrol.

Hexatriene electrocyclization can be a key step in the synthesis of natural products and other complex target molecules. acs.org By carefully choosing substituents on the hexatriene backbone, chemists can control the stereochemical outcome of the ring-closure to build multiple stereocenters in a single step. The reaction's utility is enhanced by the fact that it can be initiated by heat or light, sometimes under mild conditions, especially when the system is electronically biased by donor and acceptor groups. acs.org The methyl group in (E)-3-methyl-1,3,5-hexatriene provides a simple model for understanding how even minor alkyl substitution can influence the feasibility and outcome of these synthetic transformations.

Table 2: Application of Hexatriene Derivatives in Synthesis

| Reaction Type | Synthetic Utility | Example Product Class |

|---|---|---|

| Thermal Electrocyclization | Stereospecific formation of cyclohexadienes | Steroids, Terpenoids |

| Diels-Alder Reaction ([4+2] Cycloaddition) | Construction of substituted cyclohexene rings | Polycyclic natural products |

| Photochemical Electrocyclization | Access to alternative stereoisomers | Novel carbocyclic frameworks |

Advancements in Photochemistry and Photophysics Research Derived from Hexatriene Studies

The study of 1,3,5-hexatriene and its derivatives has been fundamental to the development of modern photochemistry. Upon absorption of ultraviolet light, the molecule is promoted from its electronic ground state to an excited state. libretexts.orglibretexts.org This process involves the transition of an electron from the HOMO (ψ₃) to the LUMO (ψ₄*). libretexts.orglibretexts.org

The subsequent relaxation of the excited molecule can occur through various pathways, including fluorescence (emission of light) and non-radiative decay. A particularly important photochemical process for hexatrienes is E/Z (or cis/trans) isomerization around the double bonds. The study of substituted hexatrienes like (E)-3-methyl-1,3,5-hexatriene helps elucidate the mechanism of this photoisomerization, which is a fundamental process in vision and other biological systems involving polyenes.

Research on more complex derivatives, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), has provided deep insights into the nature of excited states. nih.govacs.org Studies have revealed the interplay between different excited states (e.g., the optically allowed 1¹Bᵤ state and the "dark" 2¹A₉ state) and how their relative energies and geometries govern the photophysical properties like fluorescence lifetime and quantum yield. nih.gov These advanced studies are built upon the foundational understanding derived from simpler models like (E)-3-methyl-1,3,5-hexatriene, where the effects of substitution on excited-state dynamics can be more clearly isolated and understood.

Q & A

Basic: What are the recommended synthetic routes for (E)-3-methyl-1,3,5-hexatriene, and how can stereoselectivity be controlled?

Methodological Answer:

The synthesis of (E)-3-methyl-1,3,5-hexatriene typically involves alkylation or Wittig-type reactions. For example:

- Base-Catalyzed Alkylation : React a precursor like 1,3-pentadiene with methyl iodide in the presence of a strong base (e.g., LDA) under inert conditions. The (E)-isomer is favored by steric hindrance during the elimination step .

- Stereochemical Control : Use bulky ligands in transition-metal catalysts (e.g., Pd-based systems) to enforce anti-addition, ensuring the (E)-configuration. Monitor reaction progress via GC-MS to confirm selectivity .

Basic: How can UV-Vis spectroscopy be utilized to characterize the conjugated system of (E)-3-methyl-1,3,5-hexatriene?

Methodological Answer:

- Experimental Setup : Dissolve the compound in a non-polar solvent (e.g., hexane) to minimize solvent effects. Record absorbance between 200–400 nm.

- Key Observations : The (E)-isomer exhibits a redshifted λmax (~260–280 nm) compared to the (Z)-isomer due to enhanced conjugation and reduced steric strain. Compare with computational predictions (TD-DFT/B3LYP/6-31G*) to validate assignments .

Advanced: How do computational models resolve contradictions in reported thermodynamic data for hydrogenation reactions of methyl-substituted hexatrienes?

Methodological Answer:

Discrepancies in ΔrH° values (e.g., -318 kJ/mol vs. -305 kJ/mol for hydrogenation) arise from differences in experimental conditions or isomer purity.

- Validation Steps :

- Recalculate enthalpy using high-level ab initio methods (e.g., CCSD(T)/CBS) with solvation corrections.

- Cross-reference with experimental data from calorimetry under standardized conditions (e.g., 25°C, 1 atm H2) .

- Use isotope labeling (D2) to track kinetic vs. thermodynamic control in competing pathways .

Advanced: What quantum chemical methods are optimal for simulating the resonance Raman spectra of (E)-3-methyl-1,3,5-hexatriene?

Methodological Answer:

- Software : ORCA v6.0 with the IMDHO (Independent Mode Displaced Harmonic Oscillator) model.

- Input Parameters :

- Functional: B3LYP

- Basis Set: 6-31G*

- Spectral Range: 38,000–48,000 cm<sup>-1</sup> (matching the 1<sup>1</sup>Ag→1<sup>1</sup>Bu transition)

- Include Franck-Condon active modes (e.g., C=C stretching at ~1600 cm<sup>-1</sup>) .

- Validation : Compare simulated spectra with experimental depolarization ratios to confirm vibronic coupling effects .

Basic: How can molecular orbital theory explain the electronic transitions in (E)-3-methyl-1,3,5-hexatriene?

Methodological Answer:

- HOMO-LUMO Analysis :

- HOMO : Localized on the central triene moiety, with contributions from the methyl group’s hyperconjugation.

- LUMO : Delocalized across the entire π-system.

- Node Count : The lowest-energy π* orbital has 0 nodes, while higher orbitals show increasing nodal planes. Compare with DFT-optimized 3D structures (e.g., from PubChem) to confirm symmetry .

Advanced: What strategies mitigate challenges in isolating (E)-3-methyl-1,3,5-hexatriene due to photoisomerization?

Methodological Answer:

- Lab Protocols :

- Conduct syntheses under red light or in darkrooms to minimize UV-induced isomerization.

- Use amber glassware and stabilize solutions with radical scavengers (e.g., BHT).

- Analytical Confirmation :

Basic: What are the critical safety considerations when handling (E)-3-methyl-1,3,5-hexatriene in lab settings?

Methodological Answer:

- Hazards : Flammable (low flash point), potential sensitizer.

- Mitigation :

Advanced: How does the methyl substituent influence the Diels-Alder reactivity of (E)-3-methyl-1,3,5-hexatriene compared to unsubstituted analogs?

Methodological Answer:

- Steric Effects : The methyl group reduces reactivity with bulky dienophiles (e.g., maleic anhydride) by ~30% due to hindered approach geometry.

- Electronic Effects : Enhances electron density at C3, accelerating reactions with electron-deficient dienophiles (e.g., nitroethenes). Quantify via Hammett σp values or DFT-calculated Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.